4-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate
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Overview
Description
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinyl group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the fluorophenyl and piperidinyl groups. The final step involves the acetylation of the methoxy-nitrophenyl group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and triazinyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{4-[(4-CHLOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE
- 4-[(E)-(2-{4-[(4-BROMOPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE
Uniqueness
The presence of the fluorophenyl group in 4-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXY-3-NITROPHENYL ACETATE imparts unique properties, such as increased stability and potential biological activity, compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C24H25FN8O5 |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate |
InChI |
InChI=1S/C24H25FN8O5/c1-15(34)38-19-11-6-16(20(33(35)36)21(19)37-2)14-26-31-23-28-22(27-18-9-7-17(25)8-10-18)29-24(30-23)32-12-4-3-5-13-32/h6-11,14H,3-5,12-13H2,1-2H3,(H2,27,28,29,30,31)/b26-14+ |
InChI Key |
AMSRHGGMYOZJHC-VULFUBBASA-N |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)[N+](=O)[O-])OC |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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